1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position, a methyl group at the 5-position, and a sulfonamide group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and environmental considerations .
Chemical Reactions Analysis
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria .
Comparison with Similar Compounds
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonamide: This compound has a phenyl group instead of an ethyl group, which may alter its biological activity and chemical reactivity.
1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide: Similar to the target compound but lacks the methyl group at the 5-position, potentially affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activity .
Properties
IUPAC Name |
1-ethyl-5-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-3-9-5(2)6(4-8-9)12(7,10)11/h4H,3H2,1-2H3,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWMUFXKOIXVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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